molecular formula C23H25N3O6 B11146695 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B11146695
M. Wt: 439.5 g/mol
InChI Key: SQDXCSIIYWAKSE-UHFFFAOYSA-N
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Description

The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one features a phthalazin-1(2H)-one core substituted with 7,8-dimethoxy groups. Attached via an ethyl ketone linker is a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This structure combines dual methoxy-substituted aromatic systems, which are common in bioactive molecules due to their influence on solubility, metabolic stability, and receptor interactions.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C23H25N3O6/c1-29-17-6-5-15-11-24-26(23(28)21(15)22(17)32-4)13-20(27)25-8-7-14-9-18(30-2)19(31-3)10-16(14)12-25/h5-6,9-11H,7-8,12-13H2,1-4H3

InChI Key

SQDXCSIIYWAKSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be synthesized from homoveratrylamine through a Pictet-Spengler reaction . This intermediate is then reacted with appropriate phthalazine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research may focus on its activity against specific diseases, such as cancer or neurological disorders, due to its ability to interact with biological macromolecules.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals. Its unique properties might also make it suitable for applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The isoquinoline and phthalazine moieties could interact with different biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional similarities/differences between the target compound and related molecules:

Compound Name/ID Core Structure Substituents/Functional Groups Synthesis Method Biological Relevance/Applications
Target Compound Phthalazin-1(2H)-one 7,8-Dimethoxy; 6,7-dimethoxy-dihydroisoquinoline Undisclosed (literature gap) Hypothesized kinase or transporter modulation
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Quinolin-4(1H)-one Chloro, methyl on quinoline; fused dihydroquinoline Microwave-assisted (InCl3 catalyst) Precursor for medicinal compounds
GF120918 Acridine-4-carboxamide 6,7-Dimethoxy-dihydroisoquinoline-ethyl Conventional organic synthesis P-glycoprotein inhibitor; enhances drug absorption
XR9576 (Tariquidar) Quinoline-3-carboxamide 6,7-Dimethoxy-dihydroisoquinoline-ethyl Chemical coupling Multidrug resistance reversal agent
Compound 46 Cyclohexanecarboxamide 6,7-Dimethoxy-dihydroisoquinoline Amide coupling (DMF, TEA) Pharmacokinetic optimization

Key Structural and Functional Insights

Core Structure Variations: The phthalazinone core in the target compound differs from the quinolinone in and acridine/quinoline systems in . Phthalazinones are less common in literature but are associated with kinase inhibition (e.g., PARP inhibitors), whereas quinolinones/acridines are linked to DNA intercalation or efflux pump modulation. The ethyl ketone linker in the target compound is structurally distinct from the amide linkages in GF120918 and XR9576, which may alter conformational flexibility and target binding.

Methoxy Substitution Patterns: All compounds share 6,7-dimethoxy groups on the dihydroisoquinoline moiety, a design choice likely aimed at enhancing metabolic stability and passive diffusion across membranes. The additional 7,8-dimethoxy groups on the phthalazinone core in the target compound could further optimize π-π stacking or hydrogen-bonding interactions with targets.

However, analogous compounds employ methods ranging from microwave-assisted catalysis (e.g., ) to amide coupling (e.g., ). The ethyl ketone linkage in the target compound may require specialized conditions, such as nucleophilic acyl substitution or Friedel-Crafts acylation.

Pharmacological Implications: GF120918 and XR9576 are well-characterized P-glycoprotein (P-gp) inhibitors, reversing multidrug resistance in cancer therapy . The methoxy groups in all compounds likely reduce oxidative metabolism, extending plasma half-life—a critical factor in CNS-targeting drugs.

Biological Activity

The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxyphthalazin-1(2H)-one is a derivative of isoquinoline and phthalazine, which has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4}, with a molecular weight of approximately 344.41 g/mol. The structure features a phthalazine core linked to a dimethoxy-substituted isoquinoline moiety, which is thought to contribute to its biological activity.

1. Antitumor Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant antitumor properties. For instance, compounds derived from 3,4-dihydroisoquinoline have shown promising results against various cancer cell lines. In particular:

  • IC50 values for some derivatives range from 37.85 μM to 455.0 μM against lung cancer cells (H1299) and neuroprotective activity on PC12 cells was noted for certain compounds .

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of isoquinoline derivatives. Compounds similar to the target compound have demonstrated the ability to enhance cell survival in models of oxidative stress:

  • For example, certain derivatives exhibited protection rates of up to 32.7% against corticosterone-induced injury in neuronal cells .

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Isoquinoline derivatives have been reported to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways:

  • Compounds with similar scaffolds have shown significant activity in reducing inflammation markers in vitro .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some isoquinoline derivatives act as inhibitors for enzymes such as thymidine phosphorylase and urease, which are implicated in tumor growth and infection processes .
  • Cell Signaling Modulation : The interaction with various receptors and modulation of signaling pathways related to cell survival and apoptosis has been observed .

Case Studies

Several studies have documented the efficacy of isoquinoline derivatives:

  • A study by Yang et al. focused on synthesizing novel derivatives that showed enhanced neuroprotective effects compared to existing treatments for neurodegenerative diseases .
  • Another investigation into the antimalarial properties revealed that specific isoquinoline compounds exhibited potent activity against chloroquine-resistant strains of Plasmodium falciparum .

Data Summary

Activity TypeObserved EffectReference
AntitumorIC50 values: 37.85 μM (H1299)
NeuroprotectiveUp to 32.7% protection in PC12 cells
Anti-inflammatorySignificant inhibition of COX enzymes
AntimalarialPotent action against resistant strains

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